molecular formula C15H17F3N2O3 B11622318 [3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-hydroxyphenyl)methanone

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](4-hydroxyphenyl)methanone

Cat. No.: B11622318
M. Wt: 330.30 g/mol
InChI Key: BBDRUUUULBTNQN-UHFFFAOYSA-N
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Description

3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a butyl group, a hydroxybenzoyl group, and a trifluoromethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the butyl group: This step may involve alkylation reactions using butyl halides in the presence of a base.

    Attachment of the hydroxybenzoyl group: This can be done through acylation reactions using hydroxybenzoic acid derivatives.

    Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoquinone derivative, while reduction of the carbonyl group may produce a hydroxybenzyl alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions or receptor binding.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anticancer properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL would depend on its specific interactions with biological targets. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure with a phenyl group instead of a butyl group.

    3-Methyl-1-(4-hydroxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a methyl group instead of a butyl group.

    3-Butyl-1-(4-methoxybenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of 3-BUTYL-1-(4-HYDROXYBENZOYL)-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C15H17F3N2O3/c1-2-3-4-11-9-14(23,15(16,17)18)20(19-11)13(22)10-5-7-12(21)8-6-10/h5-8,21,23H,2-4,9H2,1H3

InChI Key

BBDRUUUULBTNQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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